N-Butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide
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Overview
Description
N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide: is a chemical compound with the molecular formula C14H17ClN2O It is known for its unique structure, which includes a benzamide core substituted with a butyl group, a chlorine atom, and a 4-methyloxazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide typically involves the following steps:
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Formation of the Benzamide Core:
- The benzamide core can be synthesized by reacting benzoic acid with butylamine under acidic conditions to form N-butylbenzamide.
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Chlorination:
- The N-butylbenzamide is then chlorinated using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
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Oxazole Ring Formation:
- The final step involves the formation of the oxazole ring. This can be achieved by reacting the chlorinated benzamide with 4-methyl-2-aminomethyl oxazole under basic conditions.
Industrial Production Methods:
Industrial production of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
- N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
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Oxidation and Reduction:
- The compound can be oxidized using reagents like potassium permanganate (KMnO4) or reduced using lithium aluminum hydride (LiAlH4).
Major Products:
- Substitution reactions typically yield products where the chlorine atom is replaced by other nucleophiles.
- Oxidation reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
- Reduction reactions may result in the formation of amines or alcohols.
Scientific Research Applications
Chemistry:
- N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry:
- It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-Butyl-2-chloro-N-(4-methyloxazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
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N-Butylbenzamide:
- Lacks the chlorine and oxazole substituents, making it less reactive in certain chemical reactions.
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N-Butyl-4-chloro-N-(4-methyloxazol-2-yl)butanamide:
- Similar structure but with a butanamide core, which may result in different reactivity and applications.
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Benzamide, n-butyl-2-chloro-n-cyanomethyl-4-nitro-:
- Contains additional functional groups like cyanomethyl and nitro, leading to distinct chemical properties.
Properties
CAS No. |
57067-84-2 |
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Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
N-butyl-2-chloro-N-(4-methyl-1,3-oxazol-2-yl)benzamide |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-4-9-18(15-17-11(2)10-20-15)14(19)12-7-5-6-8-13(12)16/h5-8,10H,3-4,9H2,1-2H3 |
InChI Key |
ZRMXRAKRLMCKDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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